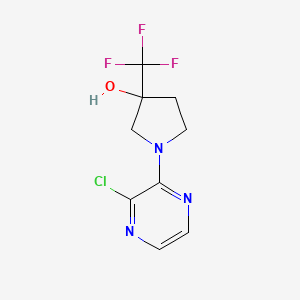

1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3O/c10-6-7(15-3-2-14-6)16-4-1-8(17,5-16)9(11,12)13/h2-3,17H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURYANMEARYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9ClF3N3O

- Molecular Weight : 267.63 g/mol

- CAS Number : 2024709-71-3

The compound exhibits various biological activities, primarily through its interactions with specific molecular targets. It has been identified as a potential inhibitor of Janus kinases (JAK), which play a crucial role in inflammatory and immune responses. Inhibition of JAK pathways can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases.

Biological Activity Overview

1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has demonstrated several key biological activities:

- Anti-inflammatory Effects : The compound shows promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells. This suggests a potential role as an anticancer agent, particularly in targeting solid tumors.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, the administration of the compound resulted in significant neuroprotection against induced oxidative damage. The study highlighted the compound's ability to modulate antioxidant enzyme activity, thereby reducing neuronal apoptosis and promoting cell survival.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential as a JAK inhibitor . JAK inhibitors are critical in treating autoimmune diseases and certain cancers by modulating the immune response. The compound's structure allows it to interact effectively with the JAK family of enzymes, which play a significant role in cytokine signaling pathways.

Antiviral Research

Research indicates that compounds similar to 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol exhibit antiviral properties. These compounds can inhibit viral replication by targeting specific viral proteins or cellular pathways involved in the infection process. Studies have shown that modifications in the pyrrolidine and pyrazine rings can enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug development.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those related to mood regulation and anxiety. Further research is needed to elucidate its mechanisms of action and therapeutic potential in treating neurological disorders.

Case Studies

Several studies have highlighted the efficacy of similar compounds in various therapeutic areas:

- JAK Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives could selectively inhibit JAK1, providing insights into their use for treating inflammatory diseases .

- Antiviral Activity : Research published in Antiviral Research outlined how certain trifluoromethyl-pyrrolidine compounds inhibited HIV replication, suggesting a broader application for related compounds like 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol .

- Neuropharmacological Effects : A study in Neuropharmacology explored the effects of similar compounds on serotonin receptors, indicating potential applications for anxiety and depression treatments .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Heterocyclic Ring Differences : Pyrazine (two N atoms) in the target compound vs. pyridine (one N) in alters electronic distribution and hydrogen-bonding capacity. Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites.

- Substituent Effects: The -CF₃ group in the target compound and analogs (e.g., ) improves lipophilicity (logP ~2–3) compared to non-fluorinated analogs.

- Pyrrolidin-3-ol’s hydroxyl group is critical for hydrogen bonding in biological targets, as seen in antimicrobial analogs .

Pharmacological Potential and Limitations

While direct data for the target compound are lacking, insights can be drawn from analogs:

- Anticancer Activity : Pyridine-ureas with -CF₃ (e.g., compound 82 in ) inhibit MCF-7 cell proliferation (IC₅₀ ~1–5 µM), suggesting the target’s -CF₃ and chloropyrazine may confer similar potency.

- Antimicrobial Activity: Pyrrolidin-3-ol derivatives (e.g., 1-methyl-3-quinoxalinyl-pyrrolidin-2-one) show moderate activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .

- Limitations : High molecular weight (~280–300 Da) and lipophilicity may reduce solubility, necessitating formulation optimization.

Preparation Methods

Synthesis of Pyrrolidin-3-ol

- (S)-Pyrrolidin-3-ol can be synthesized by reduction of 3-hydroxy-2-pyrrolidinone using sodium borohydride in diglyme with sulfuric acid catalysis at 80 °C for 12 hours. The reaction mixture is neutralized, filtered, and distilled under reduced pressure to obtain pure (S)-3-hydroxypyrrolidine.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction | (S)-3-hydroxy-2-pyrrolidinone, NaBH4, H2SO4, diglyme, 80 °C, 12 h | High (not specified) | Purified by distillation under vacuum |

Introduction of Trifluoromethyl Group

- A common method involves nucleophilic substitution or coupling reactions with trifluoromethyl-substituted aryl halides. For example, (S)-pyrrolidin-3-ol reacts with 3-bromo-5-(trifluoromethyl)phenyl derivatives in the presence of cesium carbonate in dimethyl sulfoxide (DMSO) under microwave irradiation at 120 °C for 30 minutes, yielding the trifluoromethyl-substituted pyrrolidin-3-ol intermediate in good yield (~72%).

Coupling of Chloropyrazinyl and Trifluoromethylpyrrolidin-3-ol Units

Nucleophilic Aromatic Substitution (S_NAr)

Amide or Amine Coupling

Amide bond formation between acid derivatives of chloropyrazine and amine-functionalized pyrrolidinols is achieved using standard peptide coupling reagents. This step is often performed after protection/deprotection of amine groups on pyrazine to improve selectivity and yield.

Protecting groups such as di-tert-butyl dicarbonate (Boc) are used to mask amines during intermediate steps, with deprotection carried out under acidic conditions (e.g., 4 M methanolic HCl) to yield the final amine-functionalized product.

Representative Synthetic Sequence (Literature Example)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Suzuki–Miyaura coupling | 3-bromo-6-chloropyrazin-2-amine + aryl boronic acid, Pd catalyst | 74 | Biphenyl intermediate |

| 2 | Amine protection | Di-tert-butyl dicarbonate, base | 60 | Di-protected pyrazine intermediate |

| 3 | Nucleophilic aromatic substitution | l-proline methyl ester, base | 47 | Proline ester intermediate |

| 4 | Ester hydrolysis | Base, water/THF mixture | 54 | Acid intermediate |

| 5 | Amide coupling | l-proline methyl ester, coupling reagents | 40-45 | Proline amide intermediates |

| 6 | Deprotection | 4 M methanolic HCl, room temperature overnight | 35-40 | Final amine-functionalized pyrazine compound |

This sequence illustrates the preparation of pyrazine-pyrrolidine derivatives structurally related to 1-(3-chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol.

Notes on Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using solvent gradients such as ethyl acetate/hexane or dichloromethane/ether.

- Final products are characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Synthetic Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Preparation of chloropyrazine | Catalytic reduction-dechlorination, aliphatic alcohol solvent, 0.1-2.0 MPa H2, 4-24 h | Not specified | Selective chloropyrazine synthesis |

| Pyrrolidin-3-ol synthesis | Reduction of 3-hydroxy-2-pyrrolidinone with NaBH4, sulfuric acid, diglyme, 80 °C, 12 h | High | Distillation purification |

| Trifluoromethyl substitution | Reaction with trifluoromethyl aryl bromides, Cs2CO3, DMSO, microwave 120 °C, 30 min | ~72 | Microwave-assisted nucleophilic substitution |

| Coupling (S_NAr or amide bond) | Amine protection (Boc), coupling reagents, base, acidic deprotection | 35-60 | Multi-step with protection/deprotection |

| Purification | Column chromatography | - | Silica gel, solvent gradients |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.